(2R)-tetrahydrofuran-2-carbaldehyde

Pharmaceutical intermediate Chiral building block Beta-lactam antibiotic

(2R)-tetrahydrofuran-2-carbaldehyde (CAS 22170-11-2) is the single (R)-enantiomer of tetrahydrofuran-2-carbaldehyde, a chiral heterocyclic aldehyde with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. It belongs to the class of chiral 2-tetrahydrofuranyl carboxaldehydes, which serve as versatile intermediates in asymmetric synthesis owing to the aldehyde group's reactivity and the stereogenic center at C2.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 22170-11-2
Cat. No. B3180636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-tetrahydrofuran-2-carbaldehyde
CAS22170-11-2
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(OC1)C=O
InChIInChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m1/s1
InChIKeyBBNYLDSWVXSNOQ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-Tetrahydrofuran-2-carbaldehyde CAS 22170-11-2: Chiral Aldehyde Building Block Procurement Guide


(2R)-tetrahydrofuran-2-carbaldehyde (CAS 22170-11-2) is the single (R)-enantiomer of tetrahydrofuran-2-carbaldehyde, a chiral heterocyclic aldehyde with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [1]. It belongs to the class of chiral 2-tetrahydrofuranyl carboxaldehydes, which serve as versatile intermediates in asymmetric synthesis owing to the aldehyde group's reactivity and the stereogenic center at C2 [2]. Unlike the racemic mixture (CAS 7681-84-7), this enantiopure form provides defined stereochemistry critical for the construction of optically active tetrahydrofuran-containing natural products and pharmaceutical agents [3].

Why Racemic or Opposite-Enantiomer Tetrahydrofuran-2-carbaldehyde Cannot Substitute (2R)-CAS 22170-11-2


Generic substitution of (2R)-tetrahydrofuran-2-carbaldehyde with its racemic form (CAS 7681-84-7) or the (2S)-enantiomer introduces stereochemical ambiguity that propagates into downstream products. In the synthesis of furopenem, a clinically efficacious non-natural beta-lactam antibiotic, only the (R)-configured tetrahydrofuran-2-carboxylic acid (derivable from the (R)-aldehyde) is incorporated into the active pharmaceutical skeleton [1]. In stereodivergent [3+2]-annulation reactions for acetogenin natural product synthesis, the absolute configuration of the 2-tetrahydrofuranyl carboxaldehyde directly dictates the diastereomeric outcome of the bis-tetrahydrofuran core; mismatched aldehyde stereochemistry leads to complex decomposition mixtures rather than productive annulation products [2]. Consequently, procurement of the correct enantiomer is not a matter of preference but a prerequisite for defined stereochemical outcomes.

Quantitative Differentiation Evidence for (2R)-Tetrahydrofuran-2-carbaldehyde (CAS 22170-11-2) vs. Comparators


Enantiomeric Configuration Determines Bioactive Stereoisomer in Furopenem Antibiotic Synthesis

The (R)-enantiomer of tetrahydrofuran-2-carboxylic acid (which can be accessed via oxidation of (2R)-tetrahydrofuran-2-carbaldehyde) is the mandatory chiral building block for furopenem, a clinically evaluated non-natural beta-lactam antibiotic. Enzymatic kinetic resolution of the racemic ester yields (R)-THFC in 94.4% ee (E=60), which is subsequently upgraded to >99% ee via diastereomeric salt formation with dicyclohexylamine in 22% overall yield from the racemate [1]. The (S)-enantiomer is not incorporated into the active furopenem skeleton and is discarded or racemized during the process [1]. This establishes a binary selection criterion: only the (R)-configured aldehyde (or its acid derivative) leads to the active pharmaceutical ingredient.

Pharmaceutical intermediate Chiral building block Beta-lactam antibiotic

Mismatched Aldehyde Enantiomer Leads to Decomposition in Bis-Tetrahydrofuran [3+2] Annulation

In double asymmetric [3+2]-annulation reactions studied by Mertz, Tinsley, and Roush (2005), the stereochemistry of the 2-tetrahydrofuranyl carboxaldehyde is a critical determinant of reaction outcome. When the 2,5-cis-tetrahydrofuryl aldehyde 15b was reacted with allylsilane 6a under either BF3·OEt2 or SnCl4 catalysis, neither condition reliably gave bis-tetrahydrofuran products; instead, a complex mixture of unidentified decomposition products was obtained [1]. In contrast, the matched pairing of 15b with enantiomeric allylsilane 6b furnished productive [3+2]-annulation products under both chelation- and nonchelation-controlled conditions [1]. Similarly, the matched reaction of trans-aldehyde 15a with allylsilane 16 provided the desired bis-THF core 17 in 80% yield with excellent diastereoselectivity [1]. This demonstrates that the aldehyde enantiomer is not interchangeable; mismatched stereochemistry abrogates productive bond formation.

Asymmetric synthesis Natural product total synthesis Annonaceous acetogenins

Enantiopure Aldehyde Enables Stereodivergent Access to Six Diastereomeric Bis-THF Cores from Common Precursors

The Roush group demonstrated that chiral, non-racemic 2-tetrahydrofuranyl carboxaldehydes enable the stereocontrolled synthesis of all six diastereomeric bis-tetrahydrofuran structures corresponding to the core subunits of annonaceous acetogenins from a common set of precursors by systematic variation of aldehyde configuration and Lewis acid promoter [1]. This stereodivergent platform is only accessible when both enantiomers of the aldehyde are available in high enantiopurity. A racemic aldehyde cannot provide access to the full stereochemical matrix, as evidenced by the bullatacin synthesis where racemic aldehyde 4 was used with enantiopure allylsilane to produce the bis-THF fragment with ≥20:1 ds, but only for one specific stereochemical outcome dictated by the allylsilane configuration [2].

Stereodivergent synthesis Modular synthesis Natural product analogs

Supplier-Defined Enantiopurity Specifications Differentiate (2R)-Aldehyde from Racemic Mixture

Commercial suppliers of (2R)-tetrahydrofuran-2-carbaldehyde (CAS 22170-11-2) specify the product by its enantiomeric identity and chemical purity. Leyan supplies (R)-tetrahydrofuran-2-carbaldehyde at 98% purity (Catalog No. 1709739) . ChemScene offers the compound at ≥98% purity under Catalog No. CS-0639076, with storage conditions specified at 2-8°C sealed in dry conditions . In contrast, the racemic mixture (CAS 7681-84-7) is widely available from multiple suppliers at purities typically ranging from 90% to 98% (e.g., Bidepharm at 90% standard purity) . The enantiopure (R)-form is a specialty chiral building block supplied with defined stereochemical identity, whereas the racemic mixture is a general-purpose synthetic intermediate for applications where stereochemistry is not critical. The price differential between the enantiopure and racemic forms reflects the additional synthetic or resolution steps required to establish enantiopurity .

Chemical procurement Quality specification Enantiomeric purity

Priority Application Scenarios for (2R)-Tetrahydrofuran-2-carbaldehyde (CAS 22170-11-2) Based on Quantitative Evidence


Synthesis of Furopenem and Related Beta-Lactam Antibiotics via (R)-Tetrahydrofuran-2-carboxylic Acid

(2R)-tetrahydrofuran-2-carbaldehyde serves as a direct precursor to (R)-tetrahydrofuran-2-carboxylic acid (THFC), the mandatory chiral building block for furopenem, a non-natural beta-lactam antibiotic. The enzymatic resolution process reported by Fujima et al. (2003) demonstrates that only the (R)-enantiomer is incorporated into the active pharmaceutical skeleton; the (S)-enantiomer is excluded and requires racemization for material recycling [1]. This application demands the (R)-aldehyde in high enantiopurity (>99% ee for the derived acid) and represents a binary procurement decision: the (S)-enantiomer or racemic mixture cannot substitute.

Stereocontrolled Total Synthesis of Annonaceous Acetogenins (Asimicin, Bullatacin, Trilobacin)

The Roush group has established that chiral 2-tetrahydrofuranyl carboxaldehydes are essential intermediates for the [3+2]-annulation-based assembly of bis-tetrahydrofuran cores found in antitumor annonaceous acetogenins. Matched aldehyde/allylsilane pairings deliver bis-THF products in 80% yield with excellent diastereoselectivity, while mismatched pairings result in complete decomposition [2]. For total synthesis programs targeting asimicin, bullatacin (≥20:1 ds achieved), 10-hydroxytrilobacin, or stereochemical analogs thereof, procurement of the correct enantiomer of the aldehyde is a go/no-go requirement for productive annulation chemistry [3].

Stereodivergent Library Synthesis of Bis-Tetrahydrofuran Natural Product Analogs

The ability to access all six diastereomeric bis-THF substructures of annonaceous acetogenins from common precursors requires both (R)- and (S)-configured 2-tetrahydrofuranyl carboxaldehydes in high enantiopurity [2]. This stereodivergent platform enables systematic structure-activity relationship (SAR) exploration of the bis-THF core, which is critical for understanding the antitumor activity of acetogenins. Procurement of the individual enantiomers rather than the racemate enables full control over the stereochemical matrix and is essential for medicinal chemistry programs investigating THF-containing bioactive molecules.

Chiral Pool-Derived Building Block for Asymmetric Synthesis of Substituted Tetrahydrofurans

(2R)-tetrahydrofuran-2-carbaldehyde can be accessed via oxidation of commercially available (2R)-tetrahydrofuran-2-methanol, providing a chiral-pool entry to enantiopure tetrahydrofuran building blocks. The compound serves as a starting material for Grignard additions, Wittig olefinations, aldol reactions, and reductive aminations, where the pre-installed (R)-stereocenter controls the diastereoselectivity of subsequent transformations. This contrasts with alternative chiral aldehyde building blocks such as glyceraldehyde derivatives, which lack the cyclic ether framework and require additional steps to construct the tetrahydrofuran ring [4].

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